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  • Product: (4'-Methoxy-biphenyl-2-yl)-acetic acid
  • CAS: 108478-21-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Biological Activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid is not extensively available in the public domain....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid is not extensively available in the public domain. This guide, therefore, presents a scientifically inferred profile of its potential biological activities and mechanisms of action. This inference is drawn from a comprehensive analysis of structurally related compounds, specifically the biphenyl-2-acetic acid scaffold and derivatives bearing a 4'-methoxy substitution. The experimental protocols detailed herein are proposed as a robust framework for the future investigation and validation of these predicted activities.

Introduction: Unveiling the Potential of a Novel Biphenyl Derivative

The biphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The acetic acid moiety attached at the 2-position of the biphenyl ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[3][5][6] Furthermore, the presence of a methoxy group at the 4'-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[7][8][9]

This technical guide provides a detailed exploration of the inferred biological activities of (4'-Methoxy-biphenyl-2-yl)-acetic acid. By dissecting its structural components and examining the established activities of analogous compounds, we can construct a well-founded hypothesis regarding its therapeutic potential. This document aims to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this novel chemical entity.

Physicochemical Properties of (4'-Methoxy-biphenyl-2-yl)-acetic acid

A thorough understanding of a compound's physicochemical properties is paramount for designing relevant biological assays and formulating potential drug delivery systems. The key properties of (4'-Methoxy-biphenyl-2-yl)-acetic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃Inferred
Molecular Weight 242.27 g/mol Inferred
Appearance White to off-white solidPredicted
Solubility Soluble in organic solvents like DMSO, ethanol; sparingly soluble in waterPredicted
LogP ~3.5Predicted
pKa ~4.5 (for the carboxylic acid group)Predicted

Inferred Biological Activities and Mechanisms of Action

Based on the extensive literature on structurally related compounds, (4'-Methoxy-biphenyl-2-yl)-acetic acid is predicted to exhibit significant anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory and Analgesic Activity

The biphenyl-acetic acid core is a well-established pharmacophore for anti-inflammatory and analgesic activity, with many NSAIDs sharing this structural motif.

Inferred Mechanism of Action: The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The acetic acid side chain is crucial for interacting with the active site of COX enzymes.

Below is a proposed signaling pathway illustrating the role of (4'-Methoxy-biphenyl-2-yl)-acetic acid in the inflammatory cascade.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGs Prostaglandins COX1_2->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever Target_Compound (4'-Methoxy-biphenyl-2-yl)-acetic acid Target_Compound->COX1_2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer Activity

Several studies have reported the cytotoxic effects of methoxy-substituted biphenyl derivatives against various cancer cell lines.[1][10][11][12] The presence of the methoxy group can enhance lipophilicity, facilitating cell membrane penetration, and may also play a role in specific interactions with biological targets.

Inferred Mechanism of Action: The potential anticancer mechanisms are likely multifactorial and could involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Key Signaling Pathways: Interference with pathways crucial for cancer cell survival and growth, such as the PI3K/Akt or MAPK pathways.

The following diagram illustrates a potential workflow for assessing the anticancer activity of the target compound.

anticancer_workflow Start Start In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro_Screening Cell_Line_Panel Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) In_Vitro_Screening->Cell_Line_Panel Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Mechanism_Studies->Western_Blot In_Vivo_Models In Vivo Xenograft Models Mechanism_Studies->In_Vivo_Models End End In_Vivo_Models->End

Caption: Experimental workflow for anticancer evaluation.

Suggested Experimental Protocols for Activity Validation

To empirically validate the inferred biological activities of (4'-Methoxy-biphenyl-2-yl)-acetic acid, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

4.1.1. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX inhibitor screening assay kits.

    • Prepare a stock solution of (4'-Methoxy-biphenyl-2-yl)-acetic acid in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Add the compound to the reaction mixture containing either COX-1 or COX-2 enzyme, arachidonic acid as the substrate, and a colorimetric probe.

    • Incubate the reaction at 37°C for a specified time.

    • Measure the absorbance at the appropriate wavelength to determine the amount of prostaglandin produced.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anticancer Assays

4.2.1. MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of (4'-Methoxy-biphenyl-2-yl)-acetic acid for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Animal Models

4.3.1. Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

  • Objective: To evaluate the in vivo anti-inflammatory effect of the compound.

  • Methodology:

    • Acclimatize male Wistar rats for one week.

    • Administer (4'-Methoxy-biphenyl-2-yl)-acetic acid orally at different doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.

Summary of Biological Activities of Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to (4'-Methoxy-biphenyl-2-yl)-acetic acid, providing a basis for the inferred properties.

Compound ClassKey Structural FeaturesReported Biological ActivitiesReference(s)
Biphenyl Acetic Acid DerivativesBiphenyl core with an acetic acid side chainAnti-inflammatory, Analgesic[3][5][6]
4'-Methoxy-biphenyl DerivativesBiphenyl core with a methoxy group at the 4' positionAnti-inflammatory, Antioxidant, Cytotoxic[7][8][9]
Biphenyl Carboxylic AcidsBiphenyl core with a carboxylic acid groupAnticancer, Anti-inflammatory[1]

Conclusion and Future Directions

(4'-Methoxy-biphenyl-2-yl)-acetic acid emerges as a promising candidate for further investigation based on the well-documented biological activities of its structural analogs. The inferred anti-inflammatory, analgesic, and anticancer properties warrant a systematic and rigorous evaluation.

Future research should focus on:

  • Chemical Synthesis and Characterization: Efficient and scalable synthesis of the compound, followed by comprehensive structural elucidation.

  • In Vitro Biological Evaluation: Execution of the proposed in vitro assays to confirm and quantify the predicted biological activities.

  • In Vivo Efficacy and Safety Studies: Progression to in vivo animal models to assess the therapeutic potential and safety profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to optimize potency and selectivity.

This technical guide provides a strategic roadmap for the scientific community to unlock the full therapeutic potential of (4'-Methoxy-biphenyl-2-yl)-acetic acid and its derivatives.

References

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  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of (4'-Methoxy-biphenyl-2-yl)-acetic acid

Molecular Structure and its Spectroscopic Implications The structure of (4'-Methoxy-biphenyl-2-yl)-acetic acid combines three key functionalities that dictate its spectroscopic signature: a biphenyl core, a methoxy subst...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and its Spectroscopic Implications

The structure of (4'-Methoxy-biphenyl-2-yl)-acetic acid combines three key functionalities that dictate its spectroscopic signature: a biphenyl core, a methoxy substituent, and a carboxylic acid moiety. The biphenyl system's conformation is influenced by the steric hindrance imposed by the acetic acid group at the 2-position, which will affect the degree of conjugation between the two phenyl rings. The electron-donating methoxy group at the 4'-position and the electron-withdrawing carboxylic acid group will further modulate the electronic environment of the aromatic protons and carbons.

Figure 1: Molecular Structure of (4'-Methoxy-biphenyl-2-yl)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, methylene, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic rings.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.[2]
Aromatic (H3, H4, H5, H6)7.2 - 7.6Multiplet4HProtons on the phenyl ring bearing the acetic acid group will be in a complex region due to varied electronic environments and coupling.
Aromatic (H2', H6')7.2 - 7.4Doublet2HThese protons are ortho to the other phenyl ring and will be deshielded. They are expected to be a doublet due to coupling with H3' and H5'.
Aromatic (H3', H5')6.9 - 7.1Doublet2HThese protons are ortho to the electron-donating methoxy group, leading to significant shielding and an upfield shift.[3]
Methoxy (-OCH₃)3.8 - 3.9Singlet3HThe methoxy protons are in a predictable region for aryl methyl ethers.[3]
Methylene (-CH₂-)3.6 - 3.8Singlet2HThese benzylic protons are adjacent to the electron-withdrawing carboxylic acid group and the aromatic ring, resulting in a downfield shift.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110 and 160 ppm.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-COOH)175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded.[5]
Quaternary (C1, C2, C1', C4')130 - 160These carbons are involved in the biphenyl linkage and are substituted, leading to downfield shifts. The carbon attached to the methoxy group (C4') will be significantly deshielded.
Aromatic (CH)114 - 130Aromatic CH carbons will resonate in this region. Carbons ortho and para to the methoxy group will be shielded (shifted upfield), while those influenced by the carboxylic acid will be deshielded.[6]
Methoxy (-OCH₃)55 - 60The carbon of the methoxy group is in a typical range for aryl methyl ethers.[4]
Methylene (-CH₂-)35 - 45The benzylic carbon is deshielded by the adjacent aromatic ring and carboxylic acid group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (4'-Methoxy-biphenyl-2-yl)-acetic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of (4'-Methoxy-biphenyl-2-yl)-acetic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThe hydrogen-bonded O-H stretch of the carboxylic acid dimer results in a very broad and characteristic band.[7][8]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the aromatic rings.
C-H Stretch (Aliphatic)2850 - 3000Medium to WeakStretching vibrations of the C-H bonds of the methylene and methoxy groups.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of a hydrogen-bonded carboxylic acid is very intense.[9]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakIn-plane skeletal vibrations of the aromatic rings.
C-O Stretch (Ether)1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric)StrongAsymmetric and symmetric stretching of the aryl-alkyl ether linkage.
O-H Bend (Carboxylic Acid)920 - 950Broad, MediumOut-of-plane bending of the carboxylic acid O-H bond.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Molecular Ion:

  • Formula: C₁₅H₁₄O₃

  • Exact Mass: 242.0943 g/mol

  • Molecular Weight: 242.27 g/mol

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the stability of the resulting fragments.[10]

M [M]⁺˙ m/z = 242 M_minus_COOH [M - COOH]⁺ m/z = 197 M->M_minus_COOH - COOH M_minus_CH2COOH [M - CH₂COOH]⁺ m/z = 183 M->M_minus_CH2COOH - CH₂COOH M_minus_OCH3 [M - OCH₃]⁺ m/z = 211 M->M_minus_OCH3 - OCH₃ Biphenyl_ion [C₁₂H₉]⁺ m/z = 153 M_minus_CH2COOH->Biphenyl_ion - CO

Figure 2: Predicted Fragmentation Pathway of (4'-Methoxy-biphenyl-2-yl)-acetic acid.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

  • Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and propose fragmentation pathways consistent with the structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system is the primary chromophore in (4'-Methoxy-biphenyl-2-yl)-acetic acid. The absorption maxima will be influenced by the substituents and the conformation of the biphenyl rings.[11]

  • λ_max: An absorption maximum is expected in the range of 260-280 nm. This corresponds to the π → π* transition of the conjugated biphenyl system. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift compared to unsubstituted biphenyl.[12][13] The steric hindrance from the 2-acetic acid group may reduce the planarity of the biphenyl system, potentially causing a hypsochromic (blue) shift and a decrease in molar absorptivity compared to a planar analogue.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of (4'-Methoxy-biphenyl-2-yl)-acetic acid. By leveraging foundational spectroscopic principles and data from related compounds, a comprehensive set of expected spectral data has been compiled. This information serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this molecule, providing a robust framework for the interpretation of experimental data. The provided experimental protocols offer practical guidance for obtaining high-quality spectra.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). ¹³C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Liquid Crystals. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

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  • ProQuest. (n.d.). Single Molecule Spectroscopic Studies of Acid-Base Bifunctional Thin-Film Catalysts. Retrieved from [Link]

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  • ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2021, February 8). Spectroscopic and Electrokinetic Evidence for a Bifunctional Mechanism of the Oxygen Evolution Reaction. Retrieved from [Link]

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Foundational

(4'-Methoxy-biphenyl-2-yl)-acetic acid solubility and stability

An In-depth Technical Guide to the Pre-formulation Characterization of (4'-Methoxy-biphenyl-2-yl)-acetic acid: Solubility and Stability Executive Summary (4'-Methoxy-biphenyl-2-yl)-acetic acid is a non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pre-formulation Characterization of (4'-Methoxy-biphenyl-2-yl)-acetic acid: Solubility and Stability

Executive Summary

(4'-Methoxy-biphenyl-2-yl)-acetic acid is a non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the aryl-acetic acid class. Its development into a viable therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties, namely solubility and stability. As public domain data for this specific molecule is limited, this guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical profile based on structural analysis and provides detailed, field-proven experimental protocols for determining its solubility and stability characteristics in accordance with regulatory standards. The causality behind experimental choices is emphasized, ensuring that the described methodologies provide a self-validating system for generating the robust data required for successful pre-formulation and formulation development.

Introduction: The Criticality of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be predicted and mitigated during pre-formulation. This stage involves the detailed characterization of a drug substance's physical, chemical, and mechanical properties to establish a foundation for developing a safe, effective, and stable dosage form. For (4'-Methoxy-biphenyl-2-yl)-acetic acid, an analogue of several established NSAIDs, the key determinants of its biopharmaceutical behavior and manufacturability are its solubility and stability.

  • Solubility directly influences bioavailability. A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure for NCEs.

  • Stability dictates the drug's shelf-life, storage conditions, and potential for generating toxic degradants. Understanding how the molecule behaves under stress conditions (light, heat, pH, oxidation) is a regulatory necessity and a cornerstone of patient safety.[1]

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to comprehensively characterize (4'-Methoxy-biphenyl-2-yl)-acetic acid.

Predicted Physicochemical Profile: A Structure-Based Assessment

The chemical structure of (4'-Methoxy-biphenyl-2-yl)-acetic acid provides significant insight into its expected behavior. A proactive analysis allows for the anticipation of challenges and the strategic design of experiments.

Chemical Structure: (4'-Methoxy-biphenyl-2-yl)-acetic acid Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Key Functional Groups and Their Influence:

  • Biphenyl Core: This large, rigid, two-ring system is highly non-polar and dominates the molecule's character, predicting low intrinsic solubility in aqueous media.

  • Carboxylic Acid (-COOH): This is the primary ionizable group. As a weak acid, its charge state is pH-dependent. At pH values below its pKa, it will be in its neutral, less soluble form. At pH values above its pKa, it will deprotonate to form a carboxylate salt, which is significantly more water-soluble. This functional group is crucial for the drug's mechanism of action, as many NSAIDs with a carboxylic acid moiety mimic the interaction of arachidonic acid with cyclooxygenase (COX) enzymes.[2]

  • Methoxy Group (-OCH₃): This group adds a slight degree of polarity but is generally considered lipophilic. It can influence the electronic properties of the aromatic ring system, potentially impacting its susceptibility to oxidative and photolytic degradation.

Predicted Properties:

  • pKa: Based on similar aryl-acetic acids, the pKa is predicted to be in the range of 3.5 - 4.5. This is a critical parameter that must be determined experimentally to understand pH-dependent solubility.

  • LogP (Octanol-Water Partition Coefficient): The LogP is predicted to be high (>3), indicating significant lipophilicity and a preference for non-polar environments. This supports the prediction of low aqueous solubility but suggests high membrane permeability.

  • Biopharmaceutics Classification System (BCS): Based on the predicted low solubility and high permeability, (4'-Methoxy-biphenyl-2-yl)-acetic acid is likely to be a BCS Class II compound. This classification immediately focuses formulation development efforts on solubility enhancement strategies.

Solubility Profile: Experimental Determination

The definitive assessment of solubility requires rigorous experimental measurement. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, as it is reliable and widely accepted by regulatory bodies.[3][4]

Data Presentation: Solubility of (4'-Methoxy-biphenyl-2-yl)-acetic acid

Quantitative data from the following experiments should be compiled in a table similar to the one below for clear comparison.

Solvent/MediumTemperature (°C)pH (at equilibrium)Measured Solubility (mg/mL)Classification (USP)
Purified Water25 ± 1(Measured)Experimental Datae.g., Practically Insoluble
0.1 M HCl (pH 1.2)37 ± 11.2Experimental Datae.g., Very Slightly Soluble
Acetate Buffer (pH 4.5)37 ± 14.5Experimental Datae.g., Slightly Soluble
Phosphate Buffer (pH 6.8)37 ± 16.8Experimental Datae.g., Soluble
Methanol25 ± 1N/AExperimental Datae.g., Freely Soluble
Ethanol25 ± 1N/AExperimental Datae.g., Soluble
Propylene Glycol25 ± 1N/AExperimental Datae.g., Sparingly Soluble
DMSO25 ± 1N/AExperimental Datae.g., Very Soluble
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

Causality: This method is chosen to determine the true thermodynamic solubility by allowing the system to reach equilibrium. Adding an excess of solid ensures that the resulting solution is saturated, and monitoring concentration over time confirms that equilibrium has been reached.[3]

Methodology:

  • Preparation: Add an excess amount of (4'-Methoxy-biphenyl-2-yl)-acetic acid (e.g., 10-20 mg) to a series of glass vials. The excess must be sufficient to remain as a solid phase throughout the experiment.

  • Solvent Addition: Add a known volume (e.g., 2-5 mL) of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C for room temperature studies, 37°C for physiological relevance). Agitate at a constant speed for a predetermined period.

    • Self-Validation: Equilibrium must be confirmed. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[3]

  • Sample Collection & Preparation:

    • Allow the vials to stand for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the sample through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

  • pH Measurement: For buffered systems, measure the final pH of the saturated solution to ensure the buffer capacity was not overwhelmed.[3]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis weigh Weigh Excess API add_solvent Add Solvent/Buffer weigh->add_solvent agitate Agitate at Constant Temp (24-72h) add_solvent->agitate sample Withdraw Supernatant agitate->sample filter Filter (0.22 µm) sample->filter dilute Dilute Filtrate filter->dilute quantify Quantify (HPLC-UV) dilute->quantify

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used. The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide the framework for these studies.[5][6]

Data Presentation: Summary of Forced Degradation

Results from stress testing should be summarized in a table to provide a clear overview of the molecule's liabilities.

Stress ConditionConditionsTime (hours)Assay (% Initial)Major Degradants (% Peak Area)Observations
Hydrolytic 0.1 M HCl, 60°C2, 8, 24DataDatae.g., No significant degradation
0.1 M NaOH, 60°C2, 8, 24DataDatae.g., Rapid degradation, color change
Purified Water, 60°C24, 72DataDatae.g., Stable
Oxidative 3% H₂O₂, RT2, 8, 24DataDatae.g., Formation of N-oxides, etc.
Thermal 80°C (Solid State)24, 72DataDatae.g., Stable, no change in appearance
Photolytic ICH Q1B Option 2Solid & Soln.DataDatae.g., Significant degradation in solution
Experimental Protocol: Forced Degradation Study

Causality: The conditions are chosen to be harsher than typical storage conditions to accelerate degradation and produce detectable levels of degradants in a short timeframe. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized while still providing sufficient information.

Methodology:

  • Stock Solution: Prepare a stock solution of (4'-Methoxy-biphenyl-2-yl)-acetic acid in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60-80°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., 60-80°C). Note: Base-catalyzed reactions are often faster; milder conditions may be needed.

    • Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.

    • Thermal (Solution): Heat the stock solution in a neutral pH buffer.

    • Thermal (Solid): Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid drug substance and a solution to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A dark control, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and light-induced degradation.

  • Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 8, 24 hours). The duration should be adjusted based on the lability of the compound.

  • Sample Quenching: After sampling, immediately stop the degradation reaction. For acid/base hydrolysis, this involves neutralization. For other conditions, cooling or dilution may be sufficient.

  • Analysis: Analyze all samples, including a time-zero unstressed control, by a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. LC-MS should be used to obtain mass information on the degradation products to aid in their identification.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Prepare API Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, Heat) start->acid base Base Hydrolysis (0.1M NaOH, Heat) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (Heat, 60-80°C) start->thermal photo Photolytic (ICH Light Box) start->photo sample Time Point Sampling (e.g., 0, 2, 8, 24h) acid->sample base->sample oxid->sample thermal->sample photo->sample quench Quench Reaction (e.g., Neutralize) sample->quench hplc HPLC-PDA Analysis (Assay & Purity) quench->hplc lcms LC-MS Analysis (Degradant ID) quench->lcms

Caption: Workflow for a comprehensive Forced Degradation Study.

Implications for Formulation Development

The data generated from these studies are not merely for regulatory submission; they are the blueprint for formulation design.

  • For a predicted BCS Class II compound like (4'-Methoxy-biphenyl-2-yl)-acetic acid:

    • Low pH-independent solubility will necessitate enabling technologies. Micronization or nano-milling increases the surface area for dissolution.

    • Significant pH-dependent solubility (increase at pH > pKa) makes salt formation a primary strategy. Creating a sodium or potassium salt could dramatically improve solubility and dissolution rate in the intestine.

    • Poor stability in basic conditions might preclude the use of certain basic excipients or require protective coatings.

    • Photostability issues would mandate the use of light-resistant primary packaging (e.g., amber vials/bottles, opaque blister packs) and special handling instructions during manufacturing.[7]

    • Solubility in organic co-solvents like propylene glycol could be exploited for liquid-filled capsule formulations.

Conclusion

A thorough investigation of the solubility and stability of (4'-Methoxy-biphenyl-2-yl)-acetic acid is a non-negotiable prerequisite for its successful development. While specific experimental data is not yet widely published, a scientific approach based on its chemical structure allows for the prediction of its behavior as a poorly soluble, weakly acidic compound (likely BCS Class II). This guide provides the authoritative, detailed experimental protocols, grounded in ICH and USP standards, that will enable researchers to generate the necessary data. By understanding the "why" behind each step and adhering to these self-validating methodologies, drug development professionals can systematically de-risk their programs, design robust formulations, and ensure the delivery of a safe and effective therapeutic product.

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Exploratory

The Pharmacological Profile of Methoxy-Substituted Biphenyl Compounds: A Technical Guide for Drug Discovery

Introduction: The Biphenyl Scaffold and the Influence of Methoxylation The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry. Its semi-rigid yet conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold and the Influence of Methoxylation

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry. Its semi-rigid yet conformationally flexible nature allows it to effectively orient substituents into the binding pockets of a diverse array of biological targets.[1] The introduction of methoxy (-OCH₃) groups to this scaffold profoundly influences its pharmacological profile. Methoxy substituents can modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby enhancing its drug-like characteristics, including target binding affinity and pharmacokinetic parameters.[2] This guide provides an in-depth exploration of the pharmacological landscape of methoxy-substituted biphenyl compounds, offering insights into their synthesis, structure-activity relationships (SAR), and interactions with key biological targets. We will delve into specific examples, such as the neuroprotective agent honokiol, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Synthetic Strategies: Building the Methoxy-Biphenyl Core

The construction of the methoxy-biphenyl scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[3][4] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for Methoxy-Biphenyl Synthesis

This protocol provides a general framework for the synthesis of a methoxy-substituted biphenyl compound. The specific choice of aryl halide, arylboronic acid, catalyst, and base may require optimization depending on the desired final product.[3][5]

Materials:

  • Methoxy-substituted aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane, water)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the methoxy-substituted aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired methoxy-substituted biphenyl.

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and its ligands is crucial for the efficiency of the reaction. Different ligands can influence the stability and reactivity of the catalytic species.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can affect the reaction rate and yield.

  • Inert Atmosphere: Palladium catalysts in their active form are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for a successful reaction.

Suzuki_Miyaura_Workflow A Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Base B Inert Atmosphere (N2 or Ar) A->B 1. C Solvent Addition (Degassed) B->C 2. D Heating & Stirring (TLC Monitoring) C->D 3. E Aqueous Work-up & Extraction D->E 4. F Purification (Column Chromatography) E->F 5. G Characterization (NMR, MS) F->G 6.

Caption: Honokiol's neuroprotective mechanisms involve GABAₐ receptor modulation and regulation of Nrf2 and NF-κB pathways.

Enzyme Inhibition: Targeting Monoamine Oxidases

Certain methoxy-substituted biphenyls have been identified as inhibitors of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Methoxy-substituted chalcones, which possess a biphenyl-like structure, have shown selective and reversible inhibition of human MAO-B.

Anti-inflammatory Activity

Beyond the neuroprotective context, methoxy-biphenyl compounds exhibit broader anti-inflammatory effects. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often mediated through the modulation of the Nrf2 and NF-κB pathways. [6][7]

Structure-Activity Relationships (SAR)

The pharmacological activity of methoxy-biphenyl compounds is highly dependent on the number and position of the methoxy groups on the biphenyl scaffold.

  • Antioxidant Activity: The presence of methoxy groups generally enhances the antioxidant activity of phenolic compounds. [2][8]This is attributed to their ability to donate electrons, thereby stabilizing free radicals. The position of the methoxy group relative to a hydroxyl group can significantly impact this activity.

  • Enzyme Inhibition: In the case of xanthine oxidase inhibitors, methoxy substitution has been shown to increase the polarity of the compound, which can improve its interaction with hydrophobic residues within the enzyme's active site, leading to enhanced inhibitory activity. [9]* GPCR and Ion Channel Binding: The positioning of methoxy groups can influence the binding affinity and selectivity for G protein-coupled receptors (GPCRs) and ion channels by altering the electronic and steric properties of the molecule, allowing for fine-tuning of interactions with the receptor's binding pocket. [1][10]

Pharmacokinetics and Metabolism

The metabolic fate of methoxy-substituted biphenyls is a critical determinant of their therapeutic potential. The primary route of metabolism for many of these compounds is through the cytochrome P450 (CYP) enzyme system. [11] O-demethylation: A common metabolic pathway is the O-demethylation of the methoxy group to a hydroxyl group, which can then be further conjugated (e.g., with glucuronic acid or sulfate) for excretion. [11]The specific CYP isozymes involved can vary depending on the substitution pattern.

Hydroxylation: Hydroxylation at other positions on the biphenyl rings is also a common metabolic transformation.

The rate and extent of metabolism can be influenced by the number and position of the methoxy groups. For instance, steric hindrance from adjacent substituents can affect the accessibility of the methoxy group to metabolizing enzymes.

Experimental Protocols for Pharmacological Evaluation

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • MAO-A specific inhibitor (e.g., clorgyline)

  • MAO-B specific inhibitor (e.g., pargyline)

  • Test compounds

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of the MAO enzymes, substrate, HRP, dye reagent, inhibitors, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. Include control wells with the specific inhibitors for each enzyme to determine non-specific activity.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Simultaneously add the HRP and dye reagent mixture. The H₂O₂ produced by the MAO reaction will react with the dye reagent in the presence of HRP to generate a fluorescent product.

  • Measurement: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) and then measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Causality of Experimental Choices:

  • Fluorometric Detection: This method provides high sensitivity for detecting the H₂O₂ produced by the MAO reaction.

  • Specific Inhibitors: The use of clorgyline and pargyline allows for the specific assessment of inhibition against MAO-A and MAO-B, respectively.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based luciferase reporter assay to screen for compounds that activate the Nrf2 antioxidant pathway.

Materials:

  • HEK293 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds.

  • Positive control (e.g., sulforaphane).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Step-by-Step Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 16-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) and calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value for active compounds.

Causality of Experimental Choices:

  • Reporter Gene Assay: This is a widely used and reliable method to measure the transcriptional activation of a specific pathway. The luciferase output provides a quantitative measure of Nrf2 activation.

  • Stable Cell Line: Using a stable cell line ensures consistent reporter gene expression and reduces variability between experiments.

Quantitative Pharmacological Data

The following table summarizes the pharmacological data for selected methoxy-substituted biphenyl compounds.

CompoundTargetAssay TypeActivity (IC₅₀/Kᵢ/EC₅₀)Reference
HonokiolGABAₐ ReceptorElectrophysiologyPotentiation of GABA-induced currents[12]
Methoxy-substituted ChalconeMAO-BEnzyme InhibitionIC₅₀ in the low µM rangeN/A
2-MethoxyphenylmetyraponeCYP EnzymesMetabolismMetabolized to 2-hydroxyphenylmetyrapone and N-oxide[3]

Conclusion and Future Directions

The methoxy-substituted biphenyl scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The strategic placement of methoxy groups can significantly enhance the pharmacological properties of these compounds, leading to potent and selective modulators of a wide range of biological targets. The neuroprotective and anti-inflammatory activities of compounds like honokiol highlight the potential of this class in addressing complex diseases of the central nervous system and inflammatory disorders.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships to guide the rational design of next-generation methoxy-biphenyl compounds with improved potency, selectivity, and pharmacokinetic profiles. The application of advanced synthetic methodologies will enable the creation of diverse chemical libraries for high-throughput screening against a broader range of pharmacological targets. Furthermore, in-depth studies of the metabolic pathways and potential for drug-drug interactions will be crucial for the clinical translation of these promising compounds.

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  • Sticozzi, C., et al. (2022). Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells. Antioxidants, 11(5), 841. [Link]

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  • Lee, Y. J., et al. (2011). Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells. PubMed, 21621098. [Link]

  • Pajares, M., et al. (2020). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Frontiers in Pharmacology, 11, 739. [Link]

  • Al-Salem, H., et al. (2024). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 25(2), 868. [Link]

  • Gkountelias, K., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3241. [Link]

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  • Di Domenico, F., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. Antioxidants, 11(4), 759. [Link]

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  • Wang, Y., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Foods, 13(15), 2275. [Link]

  • Usanov, D. L., et al. (2024). Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 89(3), 1845–1856. [Link]

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  • Ishizuka, N., et al. (1995). Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo(1,5-a)pyrimidine Derivatives. Journal of Medicinal Chemistry, 38(12), 2131–2141. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for (4'-Methoxy-biphenyl-2-yl)-acetic acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, two-step synthesis protocol for (4'-Methoxy-biphenyl-2-yl)-acetic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step synthesis protocol for (4'-Methoxy-biphenyl-2-yl)-acetic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the chosen methodologies.

Introduction and Significance

(4'-Methoxy-biphenyl-2-yl)-acetic acid and its derivatives are of significant interest due to their presence in a variety of biologically active molecules. The biphenyl acetic acid scaffold is a recognized pharmacophore, and the specific substitution pattern of this compound makes it a key intermediate for the synthesis of novel therapeutic agents and functional materials. This guide outlines a reliable and reproducible synthetic route, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis.

Synthetic Strategy: A Two-Step Approach

The synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic acid is efficiently achieved through a two-step process. The core of this strategy lies in the formation of the biphenyl C-C bond via a Suzuki-Miyaura coupling, a powerful and versatile palladium-catalyzed reaction. This is followed by a straightforward hydrolysis of the resulting methyl ester to yield the desired carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling. This Nobel Prize-winning reaction provides a highly efficient method for the formation of carbon-carbon bonds.[1] In this protocol, methyl 2-(2-bromophenyl)acetate is coupled with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Step 2: Ester Hydrolysis. The final step involves the conversion of the methyl ester intermediate, methyl (4'-methoxy-biphenyl-2-yl)acetate, to the target carboxylic acid. This is achieved through saponification, a base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. Acidic workup then protonates the carboxylate to yield the final product.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis A Methyl 2-(2-bromophenyl)acetate D Methyl (4'-methoxy-biphenyl-2-yl)acetate A->D Coupling B 4-Methoxyphenylboronic acid B->D C Pd Catalyst & Base C->D E Methyl (4'-methoxy-biphenyl-2-yl)acetate G (4'-Methoxy-biphenyl-2-yl)-acetic acid E->G Saponification F Base (e.g., NaOH) F->G

Caption: Overall two-step synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic acid.

Experimental Protocols

Part 1: Synthesis of Methyl (4'-methoxy-biphenyl-2-yl)acetate (Suzuki-Miyaura Coupling)

This protocol details the palladium-catalyzed cross-coupling of methyl 2-(2-bromophenyl)acetate with 4-methoxyphenylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2-(2-bromophenyl)acetate98%Commercially Available
4-Methoxyphenylboronic acid98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethanol200 ProofCommercially Available
WaterDeionizedLaboratory Supply
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(2-bromophenyl)acetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol (sufficient to make the solution ~0.2 M in the aryl bromide). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl (4'-methoxy-biphenyl-2-yl)acetate as a solid or oil.

Part 2: Synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic acid (Hydrolysis)

This protocol describes the saponification of the methyl ester intermediate to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl (4'-methoxy-biphenyl-2-yl)acetateAs synthesized in Part 1
Sodium Hydroxide (NaOH)ACS GradeCommercially Available
MethanolACS GradeCommercially Available
WaterDeionizedLaboratory Supply
Hydrochloric Acid (HCl)1 M solutionLaboratory Prepared
Diethyl etherACS GradeCommercially Available
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Procedure:

  • Reaction Setup: Dissolve methyl (4'-methoxy-biphenyl-2-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4'-Methoxy-biphenyl-2-yl)-acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceAnalytical Data
Methyl (4'-methoxy-biphenyl-2-yl)acetate C₁₆H₁₆O₃256.30White to off-white solid or oil¹H NMR (CDCl₃): δ ~7.4-7.2 (m, Ar-H), ~7.0 (d, Ar-H), ~3.8 (s, OCH₃), ~3.6 (s, CH₂), ~3.5 (s, COOCH₃). MS (ESI): m/z 257.1 [M+H]⁺.
(4'-Methoxy-biphenyl-2-yl)-acetic acid C₁₅H₁₄O₃242.27White to off-white crystalline solid¹H NMR (CDCl₃): δ ~10.5 (br s, COOH), ~7.4-7.2 (m, Ar-H), ~7.0 (d, Ar-H), ~3.8 (s, OCH₃), ~3.6 (s, CH₂). IR (KBr, cm⁻¹): ~3000 (O-H stretch), ~1700 (C=O stretch). MS (ESI): m/z 241.1 [M-H]⁻.

Note: The exact chemical shifts and peak multiplicities in NMR spectra may vary slightly depending on the solvent and instrument used. The provided data are estimations based on similar structures.

Safety and Handling

  • Palladium Catalysts: Palladium catalysts are flammable solids and should be handled in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[3][4] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Boronic Acids: Boronic acids can be irritants. Handle with care and avoid creating dust.

  • Solvents: Toluene, ethanol, methanol, ethyl acetate, and diethyl ether are flammable. Work in a fume hood away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.

Trustworthiness and Validation

The protocols described herein are based on well-established and widely published synthetic methodologies.[1] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis with a high degree of reliability.[1] The progress of each reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete conversion of starting materials. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Jain, N. F.; Masse, C. E. Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2006. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Google Patents. Method for producing 4-biphenylacetic acid.
  • The Hong Kong University of Science and Technology. Standard Operating Procedure - Palladium. [Link]

  • The Royal Society of Chemistry. ESI for Green Chemistry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. Synthesis of 4-Methylimidazole-2-Carboxylic Acid. [Link]

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Application

A Comprehensive Guide to the Analytical Characterization of (4'-Methoxy-biphenyl-2-yl)-acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of (4'-M...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of (4'-Methoxy-biphenyl-2-yl)-acetic acid, a biphenyl derivative of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data to ensure product quality, safety, and efficacy, this guide presents an integrated approach. We will cover chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and thermal analysis for solid-state properties. Each section explains the causality behind the chosen methods, provides detailed, field-proven protocols, and is grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction and Compound Overview

(4'-Methoxy-biphenyl-2-yl)-acetic acid belongs to the class of biphenyl acetic acid derivatives, which includes several non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac. The structural motif, featuring a biphenyl core, a carboxylic acid group, and a methoxy substitution, suggests its potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API).

The precise characterization of such molecules is paramount. It forms the bedrock of all subsequent development activities, from preclinical toxicology to formulation and stability testing. A failure to fully understand the identity, purity, and properties of the API can lead to significant delays and regulatory hurdles. This guide is designed to provide the scientific rationale and practical protocols necessary to build a complete analytical profile of the target compound.

Assumed Chemical Structure:

  • IUPAC Name: 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid

  • Molecular Formula: C₁₅H₁₄O₃

  • Molecular Weight: 242.27 g/mol

The methodologies described herein are designed to be self-validating systems, adhering to the principles outlined in ICH Q2(R2) to ensure that any analytical procedure is fit for its intended purpose[1].

Chromatographic Methods: The Cornerstone of Purity and Assay

Chromatography is the definitive technique for separating the main compound from process-related impurities, degradation products, and other contaminants. A well-developed chromatographic method is essential for determining the purity and calculating the assay value of the API.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Expertise & Rationale: RP-HPLC is the industry-standard method for the analysis of moderately polar small molecules like (4'-Methoxy-biphenyl-2-yl)-acetic acid. The C18 stationary phase provides excellent hydrophobic retention for the biphenyl core, while a buffered acidic mobile phase ensures the carboxylic acid moiety is in its neutral, protonated form, leading to sharp, symmetrical peaks. UV detection is ideal due to the strong chromophore of the biphenyl system.

Experimental Protocol: HPLC-UV

ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of resolution, efficiency, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-22 min: 40% BA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 260 nmThe biphenyl system is expected to have strong absorbance around this wavelength.[3]
Sample Prep. Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.Creates a sample concentration of approximately 100 µg/mL.
System Suitability Inject standard solution (100 µg/mL) five times. USP Tailing Factor ≤ 2.0; %RSD of peak area ≤ 2.0%.Confirms the chromatographic system is performing adequately before sample analysis.
Method Validation Strategy (ICH Q2 Compliance)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[4]. The HPLC method must be validated according to ICH Q2(R2) guidelines[1][5].

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) Prep Prepare Standard and Sample Solutions SST System Suitability Testing Prep->SST Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) SST->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 levels, 3 reps) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Vary Flow, Temp, Mobile Phase pH) Limits->Robustness Report Validation Report Robustness->Report

Caption: Workflow for validating an HPLC method according to ICH Q2(R2) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Rationale: While HPLC-UV quantifies impurities, LC-MS is essential for their structural identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the exact mass of unknown impurities, which is the first step in deducing their structure. This is critical for understanding degradation pathways and process-related impurities.[6][7]

Protocol: LC-MS Analysis

  • LC System: Use the same LC conditions as the HPLC-UV method to ensure chromatographic correlation.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurements.[8]

  • Ionization Mode: Electrospray Ionization (ESI) is most suitable. Run in both positive and negative modes to maximize information. The carboxylic acid will readily deprotonate in negative mode ([M-H]⁻), while the aromatic system can be protonated in positive mode ([M+H]⁺).

  • Data Acquisition: Collect full scan data to detect all ions. For fragmentation studies (MS/MS), use data-dependent acquisition to trigger fragmentation on the most intense peaks.

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. Data from NMR, FTIR, and MS are collectively used to verify the identity of the API, meeting regulatory requirements for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Together, they provide a complete "fingerprint" of the molecule's carbon-hydrogen framework.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is often observable.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if structural ambiguities exist.

Expected Spectral Features for (4'-Methoxy-biphenyl-2-yl)-acetic acid:

  • ¹H NMR:

    • A singlet around 3.8 ppm for the methoxy (-OCH₃) protons.

    • A singlet around 3.6 ppm for the methylene (-CH₂-) protons of the acetic acid group.

    • A complex multiplet pattern in the aromatic region (approx. 6.9-7.6 ppm) corresponding to the 8 protons of the two benzene rings.

    • A very broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm (if observed).

  • ¹³C NMR:

    • A peak around 172 ppm for the carbonyl carbon (C=O).

    • A peak around 55 ppm for the methoxy carbon (-OCH₃).

    • A peak around 40 ppm for the methylene carbon (-CH₂-).

    • Multiple peaks in the aromatic region (114-160 ppm) for the 12 carbons of the biphenyl system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique for confirming the presence of key functional groups. For this molecule, it is particularly useful for verifying the carboxylic acid and the aromatic system.[9]

Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500 (very broad)Carboxylic AcidO-H Stretch[10]
~3030Aromatic C-HC-H Stretch
~2950Aliphatic C-HC-H Stretch
1710-1680 (strong)Carboxylic AcidC=O Stretch (dimer)[11]
1600, 1480Aromatic RingC=C Stretch
~1250Aryl EtherC-O Stretch

Solid-State Characterization by Thermal Analysis

The physical properties of an API, such as its melting point, crystallinity, and thermal stability, are critical quality attributes that can affect its manufacturing, formulation, and shelf-life.

Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are core thermal analysis techniques. DSC measures heat flow associated with thermal events like melting and crystallization, while TGA measures changes in mass upon heating, indicating decomposition or desolvation.[12][13]

Differential Scanning Calorimetry (DSC)

Protocol: DSC Analysis

  • Instrument: Calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and crimp with a lid.

  • Method: Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature (e.g., 30 °C) to a temperature well above the expected melt (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Analysis: The melting point is determined from the onset or peak of the endothermic event. The shape of the peak provides information about purity.[14]

Thermogravimetric Analysis (TGA)

Protocol: TGA Analysis

  • Instrument: Calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Method: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Analysis: The resulting thermogram shows the percentage of weight loss as a function of temperature, indicating the onset of thermal decomposition.[15]

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. The workflow ensures that identity, purity, structure, and physical properties are all thoroughly investigated.

Overall Analytical Characterization Workflow

Overall_Workflow cluster_id Identity & Structure cluster_purity Purity & Assay cluster_physical Physical Properties NMR NMR (¹H, ¹³C) Primary Structure Report Certificate of Analysis (CoA) NMR->Report MS Mass Spec (HRMS) Molecular Weight MS->Report FTIR FTIR Functional Groups FTIR->Report HPLC HPLC-UV Purity, Assay LCMS LC-MS Impurity ID HPLC->LCMS Correlate Peaks HPLC->Report LCMS->Report GCMS GC-MS (If needed for volatiles) GCMS->Report DSC DSC Melting Point, Polymorphism DSC->Report TGA TGA Thermal Stability TGA->Report Sample API Sample (4'-Methoxy-biphenyl-2-yl)-acetic acid Sample->NMR Sample->HPLC Sample->DSC

Caption: An integrated workflow combining multiple analytical techniques for full characterization.

Conclusion

The analytical characterization of (4'-Methoxy-biphenyl-2-yl)-acetic acid requires a multi-faceted approach that combines chromatographic, spectroscopic, and thermal techniques. By following the protocols and rationale outlined in this application note, researchers and drug development professionals can generate a robust, reliable, and regulatory-compliant data package. This comprehensive characterization is not merely a checklist of experiments; it is a fundamental component of the quality-by-design paradigm that underpins modern pharmaceutical development, ensuring the final product is safe, effective, and of high quality.

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Method

Application Notes and Protocols for Efficacy Testing of (4'-Methoxy-biphenyl-2-yl)-acetic acid

Introduction: A Strategic Approach to Evaluating a Novel Anti-Inflammatory Candidate (4'-Methoxy-biphenyl-2-yl)-acetic acid belongs to the biphenyl acetic acid class of compounds, a group known to possess therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Evaluating a Novel Anti-Inflammatory Candidate

(4'-Methoxy-biphenyl-2-yl)-acetic acid belongs to the biphenyl acetic acid class of compounds, a group known to possess therapeutic potential, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] Given the structural similarities to known anti-inflammatory agents, a rigorous and systematic investigation into its efficacy is warranted. This document outlines a comprehensive experimental design for preclinical evaluation, guiding researchers through a logical sequence of in vitro and in vivo studies. The proposed workflow is designed to first screen for general anti-inflammatory and cytotoxic effects, then to elucidate the potential mechanism of action, and finally to assess therapeutic efficacy in established animal models of inflammation and pain.

The central hypothesis underpinning this experimental design is that (4'-Methoxy-biphenyl-2-yl)-acetic acid exerts its anti-inflammatory effects through the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) pathway and nuclear factor-kappa B (NF-κB) signaling. The protocols provided herein are intended to be a robust starting point, adaptable to specific laboratory capabilities and research questions.

Part 1: In Vitro Evaluation: From Broad Screening to Mechanistic Insights

The initial phase of testing focuses on cell-based assays to determine the compound's anti-inflammatory activity and to establish a therapeutic window by assessing its cytotoxicity.[3]

Initial Screening for Anti-Inflammatory Activity

The first step is to ascertain whether (4'-Methoxy-biphenyl-2-yl)-acetic acid possesses anti-inflammatory properties in a cellular context. A common and effective method is to use immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4]

Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of (4'-Methoxy-biphenyl-2-yl)-acetic acid in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Inflammatory Challenge: Pre-treat the cells with the test compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID like celecoxib).

  • Cytokine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited).

Cytotoxicity Assessment

It is crucial to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.[3][5] Cytotoxicity assays should be performed in parallel with the efficacy studies.[6][7]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat the cells with the same concentrations of (4'-Methoxy-biphenyl-2-yl)-acetic acid as used in the anti-inflammatory assay for 24 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Determine the CC50 value (the concentration at which 50% of cell viability is lost).

Parameter Description Example Data Table
IC50 (µM) Concentration for 50% inhibition of TNF-α release.(4'-Methoxy-biphenyl-2-yl)-acetic acid: [Value]
Concentration for 50% inhibition of IL-6 release.Celecoxib (Positive Control): [Value]
CC50 (µM) Concentration for 50% reduction in cell viability.(4'-Methoxy-biphenyl-2-yl)-acetic acid: [Value]
Selectivity Index (SI) CC50 / IC50A higher SI indicates a better safety profile.
Mechanistic Elucidation: Investigating the COX Pathway

Given that many biphenyl acetic acid derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, the next logical step is to investigate the effect of (4'-Methoxy-biphenyl-2-yl)-acetic acid on this pathway.[8][9] COX-2 is the inducible isoform of the enzyme primarily responsible for the synthesis of prostaglandins during inflammation.[10]

Protocol 3: COX-2 Activity Assay

  • Enzyme Source: Use a commercially available human recombinant COX-2 enzyme.

  • Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX-2.

  • Procedure: Follow the manufacturer's instructions for the assay kit. Briefly, incubate the COX-2 enzyme with the test compound at various concentrations.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the absorbance or fluorescence to determine the extent of prostaglandin synthesis.

  • Data Analysis: Calculate the percentage inhibition of COX-2 activity and determine the IC50 value. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.

dot

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Cyclooxygenase-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Test_Compound (4'-Methoxy-biphenyl-2-yl) -acetic acid Test_Compound->COX2 Inhibition

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Mechanistic Elucidation: Investigating the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[11][12][13] Investigating the effect of the test compound on this pathway can provide further mechanistic insights.[14][15]

Protocol 4: NF-κB Translocation Assay

  • Cell Culture and Treatment: Use a cell line such as HEK293T or HeLa cells. Treat the cells with the test compound at various concentrations for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100. Block with 1% bovine serum albumin (BSA). Incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 is located in the cytoplasm. Upon stimulation, it translocates to the nucleus. Quantify the nuclear translocation of p65 in treated versus untreated cells.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNF-α Receptor IKK IKK Complex TNFaR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression TNFa TNF-α TNFa->TNFaR Test_Compound (4'-Methoxy-biphenyl-2-yl) -acetic acid Test_Compound->IKK Inhibition?

Caption: Overview of the NF-κB signaling pathway.

Part 2: In Vivo Efficacy Evaluation: Translating Cellular Effects to Animal Models

Following promising in vitro results, the next critical phase is to evaluate the efficacy of (4'-Methoxy-biphenyl-2-yl)-acetic acid in living organisms.[16][17] Animal models of inflammation and pain are essential for this purpose.[18][19][20] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[21]

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for screening anti-inflammatory drugs.[19][20]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[21]

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.[21]

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • (4'-Methoxy-biphenyl-2-yl)-acetic acid (e.g., 10, 30, 100 mg/kg, orally)

    • Positive control (e.g., Indomethacin, 10 mg/kg, orally)

  • Dosing: Administer the test compound or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Time (hours) Vehicle Control (mL) Test Compound (10 mg/kg) (mL) Test Compound (30 mg/kg) (mL) Test Compound (100 mg/kg) (mL) Positive Control (mL)
0 [Baseline Volume][Baseline Volume][Baseline Volume][Baseline Volume][Baseline Volume]
1 [Volume][Volume][Volume][Volume][Volume]
2 [Volume][Volume][Volume][Volume][Volume]
3 [Volume][Volume][Volume][Volume][Volume]
4 [Volume][Volume][Volume][Volume][Volume]
Inflammatory Pain Model: Acetic Acid-Induced Writhing

This model is used to assess the analgesic properties of a compound against inflammatory pain.[17][21]

Protocol 6: Acetic Acid-Induced Writhing in Mice

  • Animal Model: Use male Swiss albino mice (20-25g).[21]

  • Grouping and Dosing: Similar to the paw edema model, divide the mice into groups and administer the test compound or vehicle orally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Chronic Inflammatory Model: Adjuvant-Induced Arthritis

For compounds showing strong efficacy in acute models, evaluation in a chronic model of inflammation, such as adjuvant-induced arthritis, is recommended.[20][22] This model shares some pathological features with human rheumatoid arthritis.

Protocol 7: Adjuvant-Induced Arthritis in Rats

  • Animal Model: Use female Lewis rats.

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the base of the tail.

  • Treatment: Begin treatment with the test compound or vehicle on day 10 post-adjuvant injection and continue for a specified period (e.g., 21 days).

  • Assessment of Arthritis: Monitor the following parameters regularly:

    • Paw volume

    • Arthritic score (a visual assessment of joint inflammation)

    • Body weight

  • Histopathology: At the end of the study, collect the ankle joints for histopathological examination to assess joint damage, inflammation, and cartilage destruction.

  • Data Analysis: Compare the changes in paw volume, arthritic score, and histopathological findings between the treated and control groups.

dot

Experimental_Workflow Start Start: (4'-Methoxy-biphenyl-2-yl) -acetic acid In_Vitro In Vitro Evaluation Start->In_Vitro Screening Anti-inflammatory Screening (LPS-induced cytokines) In_Vitro->Screening Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Mechanistic Mechanistic Studies Screening->Mechanistic If Active Cytotoxicity->Mechanistic If Non-toxic COX2_Assay COX-2 Activity Assay Mechanistic->COX2_Assay NFkB_Assay NF-κB Translocation Assay Mechanistic->NFkB_Assay In_Vivo In Vivo Efficacy Mechanistic->In_Vivo If Mechanism Indicated Acute_Inflammation Acute Inflammation Model (Carrageenan Paw Edema) In_Vivo->Acute_Inflammation Inflammatory_Pain Inflammatory Pain Model (Acetic Acid Writhing) Acute_Inflammation->Inflammatory_Pain If Efficacious Chronic_Inflammation Chronic Inflammation Model (Adjuvant-Induced Arthritis) Inflammatory_Pain->Chronic_Inflammation If Analgesic End Efficacy & Mechanism Established Chronic_Inflammation->End If Efficacious

Caption: A logical workflow for efficacy testing.

Conclusion

This comprehensive experimental design provides a structured and scientifically rigorous framework for evaluating the efficacy of (4'-Methoxy-biphenyl-2-yl)-acetic acid as a potential anti-inflammatory agent. By systematically progressing from in vitro screening and mechanistic studies to in vivo models of acute and chronic inflammation, researchers can build a robust data package to support further development. The inclusion of appropriate controls, dose-response assessments, and multiple, relevant endpoints will ensure the generation of high-quality, reproducible data.

References

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  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? [Link]

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  • de Oliveira, M. G., et al. (2021). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

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  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]

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Application

Application Notes and Protocols for the Synthesis of Biphenyl Carboxylic Acids via Suzuki Coupling

Introduction: The Strategic Importance of Biphenyl Carboxylic Acids Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in drug development is particularly noteworthy, with applications ranging from anti-inflammatory agents to anticancer therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable molecules, offering a direct route to connect two aryl rings with high efficiency and functional group tolerance.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki coupling for the synthesis of biphenyl carboxylic acids. We will delve into the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction parameters, and provide detailed, field-proven protocols.

Mechanistic Insights: The Engine of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid) with an organohalide or triflate.[6][7] The catalytic cycle, the heart of this transformation, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding these steps is crucial for troubleshooting and optimizing the reaction for specific substrates.

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step forms a new palladium(II) species, which is the active catalyst for the subsequent steps.[6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: This is the step where the carbon-carbon bond formation is initiated. The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. A crucial aspect of this step is the activation of the boronic acid by a base.[9][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(L2)-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Selection of Reaction Components

The success of a Suzuki coupling reaction, particularly for the synthesis of biphenyl carboxylic acids, hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligands: The Dynamic Duo

Palladium catalysts are the most common choice for Suzuki couplings.[7] While simple palladium salts like Pd(OAc)₂ can be effective, pre-formed palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are often used to ensure a high concentration of the active Pd(0) species.[11] For more challenging substrates, including some aryl chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields and reaction rates.[9][12] The choice of ligand is critical as it influences the stability of the catalyst and the rates of the individual steps in the catalytic cycle.[12]

The Crucial Role of the Base

The base is not merely a spectator in the Suzuki coupling; it is an essential activator of the boronic acid.[9] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength of the base can influence the reaction rate and the tolerance of other functional groups. For substrates with base-sensitive functionalities, milder bases like K₃PO₄ or even KF can be employed.[9] In the context of synthesizing biphenyl carboxylic acids, the base will also deprotonate the carboxylic acid, forming a carboxylate salt. This in-situ protection is generally compatible with the reaction conditions.

Solvent Systems: Creating the Right Environment

A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.[13][14] Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[5][13] The presence of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14] In recent years, "green" approaches using water as the primary solvent have gained traction, offering environmental benefits and sometimes enhanced reactivity.[15]

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general method for the synthesis of a biphenyl carboxylic acid via Suzuki coupling. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of 4'-Methylbiphenyl-4-carboxylic acid

This protocol details the coupling of 4-bromobenzoic acid with 4-methylphenylboronic acid.

Materials and Reagents:

  • 4-bromobenzoic acid

  • 4-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental_Workflow A 1. Assemble Reaction B 2. Degas the Mixture A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Work-up D->E Reaction Complete F 6. Acidification E->F G 7. Extraction F->G H 8. Purification G->H

Figure 2: A generalized experimental workflow for the synthesis of biphenyl carboxylic acids via Suzuki coupling.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add a 4:1 mixture of dioxane and deionized water to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The biphenyl carboxylic acid product should precipitate as a solid.

  • Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction conditions and their impact on the synthesis of biphenyl carboxylic acids.

ParameterTypical RangeRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd/CPd(OAc)₂ with a phosphine ligand is a versatile and cost-effective choice.[11] Pd/C can be advantageous for easier removal of the catalyst post-reaction.[11]
Ligand PPh₃, Buchwald ligands, NHCsPPh₃ is a standard choice. For less reactive aryl chlorides or sterically hindered substrates, more advanced ligands may be required.[9][12]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good starting point.[15] K₃PO₄ is a stronger base that can accelerate the reaction but may not be suitable for base-sensitive substrates.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe choice of solvent can influence reaction rate and product solubility. Aqueous mixtures are generally preferred.[5]
Temperature 60-110 °CHigher temperatures generally lead to faster reaction rates, but can also promote side reactions. Microwave-assisted heating can significantly reduce reaction times.[16]

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or employing a stronger base. Ensure the reaction is performed under a strictly inert atmosphere.

  • Homocoupling: The formation of biphenyl from the boronic acid (homocoupling) can be a significant side reaction. This can often be minimized by slowly adding the boronic acid to the reaction mixture or by using a lower reaction temperature.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing reaction. Using anhydrous conditions or a non-protic solvent can sometimes mitigate this issue.[14]

  • Purification Challenges: The removal of residual palladium from the final product is a critical concern in pharmaceutical applications. Using a heterogeneous catalyst like Pd/C, or treating the final product with a palladium scavenger can effectively reduce palladium levels.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biphenyl carboxylic acids. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently construct these valuable molecules. The protocols and insights provided in this application note serve as a robust starting point for developing and optimizing Suzuki coupling reactions in both academic and industrial settings.

References

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential | Request PDF - ResearchGate. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Metal–organic framework - Wikipedia. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Publications. Available at: [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Biphenyl Acetic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the purification of biphenyl acet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the purification of biphenyl acetic acids and their derivatives. As potent non-steroidal anti-inflammatory agents (NSAIDs), the purity of these active pharmaceutical ingredients (APIs) is paramount.[1] This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.

Section 1: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid APIs.[2] However, the unique physicochemical properties of biphenyl acetic acids can present specific challenges.

FAQ 1: My product is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid comes out of the supersaturated solution at a temperature that is above its melting point. The solid melts instead of crystallizing, forming an oil. This is common with compounds that have relatively low melting points or when the solution is too concentrated. The oil often traps impurities, defeating the purpose of recrystallization.

Causality & Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling dramatically increases supersaturation, favoring oil formation. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can further slow the process.

  • Decrease Solution Concentration: You may have used too little solvent. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt the slow cooling process again. The ideal solvent should dissolve the compound when hot but poorly when cold.[3]

  • Lower the Crystallization Temperature: The boiling point of your solvent might be too high. If your compound oils out even with slow cooling, consider a solvent with a lower boiling point.[4]

  • Try a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. This controlled precipitation often yields excellent crystals upon slow cooling. Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[3][5]

FAQ 2: The purity of my biphenyl acetic acid is not improving after recrystallization. What's going on?

Answer:

This frustrating issue typically points to one of two culprits: the presence of a persistent, structurally similar impurity or the selection of a suboptimal solvent system.

Causality & Troubleshooting Steps:

  • Structurally Similar Impurities: Impurities with similar polarity and structure to your target molecule can co-crystallize. For example, in the synthesis of diphenylacetic acid from benzilic acid, the starting material has a very similar melting point and structure, making its removal by simple recrystallization challenging if a significant amount remains.[6]

    • Solution: A secondary purification technique like column chromatography may be necessary. Alternatively, a different recrystallization solvent might reject the impurity more effectively.

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurity as effectively as the product, or worse, the impurity may be less soluble than your product and crystallizing out first.

    • Solution: Conduct a systematic solvent screening.[7] Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at both room temperature and their boiling points. The ideal solvent will show a large difference in solubility between hot and cold conditions for your product, while keeping impurities dissolved upon cooling.

  • Formation of a Solid Solution or Co-crystal: In some cases, impurities can be incorporated into the crystal lattice of the desired compound, a phenomenon common in pharmaceutical materials.[8][9]

    • Solution: This is a more complex issue. Trying drastically different solvent systems (e.g., switching from a protic to an aprotic solvent) or employing reactive crystallization might be necessary. In many cases, preparative chromatography is the most direct path forward.

Troubleshooting Decision Tree for Recrystallization

This diagram outlines a logical workflow for addressing common recrystallization failures.

G start Recrystallization Fails oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Purity Not Improved start->low_purity sol_slow_cooling 1. Slow Cooling Rate 2. Add More Solvent oiling_out->sol_slow_cooling Primary Action sol_solvent_pair Try Solvent/ Anti-Solvent System oiling_out->sol_solvent_pair Alternative sol_scratch_seed 1. Scratch Flask Wall 2. Add Seed Crystal no_crystals->sol_scratch_seed If Solution is Cloudy sol_concentrate Concentrate Solution (Evaporate some solvent) no_crystals->sol_concentrate If Solution is Clear sol_rescreen Re-screen for a More Selective Solvent low_purity->sol_rescreen Primary Action sol_chromatography Consider Column Chromatography low_purity->sol_chromatography Direct Solution sol_slow_cooling->sol_solvent_pair If Still Oiling sol_concentrate->sol_scratch_seed sol_rescreen->sol_chromatography If Purity Still Low

Caption: Decision tree for troubleshooting recrystallization.

Section 2: Navigating Chromatographic Purification

When crystallization is insufficient, chromatography is the next logical step. The aromatic nature of biphenyl acetic acids provides unique opportunities for separation.

FAQ 3: What is the best stationary phase for purifying biphenyl acetic acids?

Answer:

While traditional silica gel (normal-phase) or C18 (reversed-phase) chromatography can be effective, biphenyl stationary phases are often superior for this class of compounds.

Causality & Rationale:

  • Silica Gel: Useful for separating compounds based on polarity. However, the acidic nature of the carboxyl group can lead to peak tailing. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the mobile phase.

  • C18 (Octadecylsilane): Separates based on hydrophobicity. It is a robust and common choice for reversed-phase chromatography.

  • Biphenyl Phases: These phases offer a unique separation mechanism. In addition to hydrophobic interactions, they provide strong π-π interactions with the aromatic rings of the biphenyl acetic acid. This alternative selectivity can resolve impurities that co-elute with the product on a C18 column.[10][11] For method development, a biphenyl column is an excellent choice to screen alongside a C18 column.

FAQ 4: My HPLC analysis shows a pure compound, but I see a colored impurity in my bulk material. What's happening?

Answer:

This often indicates the presence of a high-molecular-weight or polymeric impurity that is either not eluting from the HPLC column or is present at a concentration below the detector's limit of quantification but is visible in bulk. It can also be a baseline impurity that is not being resolved.

Causality & Troubleshooting Steps:

  • Highly Retained Impurities: Some side-products may be significantly less polar or larger than your API, causing them to bind irreversibly to the HPLC column under your analytical conditions.

    • Solution: After your main analysis, run a high-strength organic "wash" step (e.g., 100% acetonitrile or isopropanol) through the column to see if any late-eluting peaks appear.

  • Trace Metal Impurities: Coordination with trace metals can sometimes produce color. This is less common but possible if your synthesis involves metal catalysts or reagents.

    • Solution: Consider treating a solution of your compound with a chelating agent or performing an activated carbon treatment, followed by filtration and recrystallization.

  • Oxidation/Degradation Products: Air or light-sensitive compounds can degrade, forming colored species. A pink or yellow discoloration can sometimes result from residual iodine or the oxidation of trace impurities.[6]

    • Solution: A reprecipitation or recrystallization can be effective. For iodine removal, a wash with a sodium bisulfite solution during the workup is a standard procedure.[6]

Section 3: Protocols & Methodologies

Protocol 1: Rapid Solvent Screening for Recrystallization

This microscale method allows for efficient determination of an appropriate recrystallization solvent.[7]

Methodology:

  • Preparation: Place ~10-20 mg of your impure biphenyl acetic acid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop. Add up to 1 mL.

  • Observation (Cold): Note if the compound is insoluble, sparingly soluble, or very soluble at room temperature. A good candidate solvent will show low solubility.[3]

  • Solvent Addition (Hot): For the tubes where the compound was insoluble or sparingly soluble, heat them in a sand bath or heating block. Continue adding the same solvent dropwise until the solid just dissolves.

  • Observation (Hot & Cool): Record the solubility in the hot solvent. Remove the tubes from the heat and allow them to cool slowly to room temperature, then in an ice bath.

  • Analysis: The ideal solvent is one in which the compound is highly soluble when hot but has low solubility when cold, resulting in the formation of a high yield of crystals upon cooling.

SolventPolarityBoiling Point (°C)Comments on Use for Carboxylic Acids
WaterVery High100Good for polar compounds. Often used as an anti-solvent with alcohols.[5]
Acetic AcidHigh118Can be a good solvent, but difficult to remove completely due to its high boiling point.[12]
EthanolHigh78Excellent general-purpose solvent for moderately polar compounds; often used with water.[4][5]
AcetoneMedium56Strong solvent, low boiling point. Useful in solvent/anti-solvent pairs with hexanes.[5]
Ethyl AcetateMedium77Good general-purpose solvent, less polar than alcohols.
TolueneLow111Good for nonpolar compounds; high boiling point requires careful handling.
Hexane/HeptaneVery Low~69For nonpolar compounds. Often used as an anti-solvent. Prone to causing oiling out if used alone.[5]

Data compiled from various sources.[4][5][12]

Protocol 2: General RP-HPLC Method for Purity Analysis

This serves as a starting point for developing a purity analysis method for biphenyl acetic acids.

Methodology:

  • Column Selection: Start with a Biphenyl phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a standard alternative.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. (The acid modifier helps ensure sharp, symmetrical peaks for the carboxylic acid).

  • Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the biphenyl system strongly absorbs, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is ideal for checking for co-eluting impurities.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B or another suitable solvent like DMSO to a concentration of ~1 mg/mL.

General Purification & Analysis Workflow

G cluster_purification Purification Cycle crude Crude Product (Post-Synthesis) assess1 Purity Assessment (TLC, HPLC, NMR) crude->assess1 decision Purity > 99%? assess1->decision purify Purification Step (Recrystallization or Chromatography) decision->purify No final_char Final Characterization (NMR, MS, mp, EA) & Drying decision->final_char Yes purify->assess1 Re-assess Purity

Caption: General workflow for API purification and analysis.

References

  • Marvel, C. S., Hager, F. D., & Caudle, E. C. (n.d.). Diphenylacetic acid. Organic Syntheses. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-organic framework. Retrieved from [Link]

  • Kim, T. H., & Lee, G. J. (n.d.). Method for producing 4-biphenylacetic acid. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3-Biphenylylacetic acid. PubChem. Retrieved from [Link]

  • Coronado, E., et al. (2025). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. National Center for Biotechnology Information. Retrieved from [Link]

  • Scates, M., et al. (2016). Process for removing impurities from acetic acid. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1987). Rapid, efficient determination of recrystallization solvents at the microscale level. Retrieved from [Link]

  • MDPI. (2020). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • LCGC International. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of South Florida. (2012). Crystal Engineering of Pharmaceutical Cocrystals. Retrieved from [Link]

  • American Chemical Society. (2025). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. Retrieved from [Link]

  • ResearchGate. (2025). Use of 4-biphenylmethanol, 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane as indicators in the titration of lithium alkyls. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • ResearchGate. (2022). Co-crystal: A pharmaceutical technique to improve physical characteristics of Active Pharmaceutical Ingredient. Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). purify acetic acid. Retrieved from [Link]

  • Agilent. (n.d.). Key Challenges in API Characterisation and its Impacts. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Pharmaceutical co-crystals. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]

  • PubMed. (2013). Optimized chromatographic conditions for separation of halogenated acetic acids by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Retrieved from [Link]

  • Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams. Retrieved from [Link]

Sources

Optimization

Refinement of analytical techniques for (4'-Methoxy-biphenyl-2-yl)-acetic acid

Technical Support Center: (4'-Methoxy-biphenyl-2-yl)-acetic acid Welcome to the dedicated technical support guide for the analysis of (4'-Methoxy-biphenyl-2-yl)-acetic acid. This document is designed for researchers, ana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4'-Methoxy-biphenyl-2-yl)-acetic acid

Welcome to the dedicated technical support guide for the analysis of (4'-Methoxy-biphenyl-2-yl)-acetic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common analytical techniques. Our goal is to empower you with the causal understanding behind experimental choices, ensuring the integrity and reliability of your results.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reverse-phase mode, is the workhorse technique for the quantification and purity assessment of (4'-Methoxy-biphenyl-2-yl)-acetic acid due to its polarity and UV-active nature.

HPLC: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an HPLC-UV method?

A1: For a compound like (4'-Methoxy-biphenyl-2-yl)-acetic acid, a reverse-phase C18 column is the logical starting point. The carboxylic acid moiety requires careful pH control to ensure a single ionic species and prevent peak tailing. An acidic mobile phase (pH 2.5-3.5) is critical to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and promoting sharp, symmetrical peaks.

A typical starting point would be a gradient elution using acetonitrile (MeCN) and water with an acid modifier.[1] Using phosphoric acid is common for UV-only methods, but if you plan to couple the HPLC to a mass spectrometer, a volatile acid like formic acid or acetic acid is mandatory.[1]

Q2: How should I prepare my sample for HPLC analysis?

A2: The primary rule is to dissolve the sample in a solvent that is miscible with the mobile phase and is chromatographically "weaker" than the mobile phase at the start of the run (i.e., has a lower elution strength). Injecting a sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion and poor resolution.[2][3] For this compound, a mixture of water and acetonitrile (e.g., 50:50) or the initial mobile phase composition is an excellent choice. Ensure the final sample concentration is within the linear range of your method.

Q3: What UV wavelength is optimal for detection?

A3: The biphenyl core of the molecule provides strong UV absorbance. Based on the chromophores present, a wavelength in the range of 220-260 nm is likely to provide high sensitivity. A UV scan of the analyte using a diode array detector (DAD) should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal signal-to-noise. For related compounds, detection is often performed near 225 nm.[4]

Recommended HPLC-UV Protocol (Starting Method)

This protocol is a robust starting point for method development. Validation is required for its intended use, as per ICH guidelines.[5]

ParameterRecommended ConditionRationale & Causality
Column C18, 250 x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds. The 250 mm length provides high resolving power.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acid suppresses ionization of the analyte's carboxylic acid group, preventing peak tailing.[6]
Mobile Phase B Acetonitrile (MeCN)Common organic modifier with good UV transparency and low viscosity.
Gradient 40% B to 90% B over 15 minutesA gradient is necessary to elute the compound with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[3][7]
Injection Vol. 10 µLA small volume minimizes potential for column overload and peak distortion.
Detection UV at 225 nmProvides high sensitivity for the biphenyl chromophore.[4]
HPLC Troubleshooting Guide

// Peak Tailing peak_tailing [label="Peak Tailing?"]; cause_silanol [label="Secondary Silanol Interactions", shape=parallelogram, fillcolor="#FBBC05"]; solution_ph [label="Decrease Mobile Phase pH\n(e.g., to 2.5 with H3PO4)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_overload [label="Column Overload", shape=parallelogram, fillcolor="#FBBC05"]; solution_overload [label="Decrease Sample Concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// High Backpressure high_pressure [label="High Backpressure?"]; cause_blockage [label="Frit or Column Blockage", shape=parallelogram, fillcolor="#FBBC05"]; solution_flush [label="Backflush Column\n(disconnected from detector)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_filter [label="Filter Samples & Mobile Phase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Retention Time Drift rt_drift [label="Retention Time Drifting?"]; cause_temp [label="Temperature Fluctuation", shape=parallelogram, fillcolor="#FBBC05"]; solution_oven [label="Use a Column Oven", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_mobile_phase [label="Mobile Phase Composition Change", shape=parallelogram, fillcolor="#FBBC05"]; solution_mobile_phase [label="Prepare Fresh Mobile Phase Daily", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> peak_tailing [label="Peak Shape Issue"]; peak_tailing -> cause_silanol [label="Yes"]; cause_silanol -> solution_ph; peak_tailing -> cause_overload [label="Tailing increases\nwith concentration"]; cause_overload -> solution_overload;

start -> high_pressure [label="System Issue"]; high_pressure -> cause_blockage [label="Yes"]; cause_blockage -> solution_flush; cause_blockage -> solution_filter [style=dashed, label="Preventative"];

start -> rt_drift [label="Reproducibility Issue"]; rt_drift -> cause_temp [label="Yes, inconsistent"]; cause_temp -> solution_oven; rt_drift -> cause_mobile_phase [label="Yes, gradual shift"]; cause_mobile_phase -> solution_mobile_phase; } Caption: HPLC Troubleshooting Flowchart for Common Issues.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high selectivity and sensitivity but requires the analyte to be volatile and thermally stable. (4'-Methoxy-biphenyl-2-yl)-acetic acid, with its polar carboxylic acid group, is not suitable for direct GC-MS analysis.

GC-MS: Frequently Asked Questions (FAQs)

Q1: Why can't I inject (4'-Methoxy-biphenyl-2-yl)-acetic acid directly onto a GC-MS?

A1: The carboxylic acid group is highly polar and non-volatile. Direct injection will result in poor peak shape (severe tailing) and low response, as the analyte will strongly adsorb to active sites in the GC inlet and column.[8] Furthermore, at high temperatures in the inlet, the compound may degrade rather than volatilize.

Q2: What is derivatization and why is it necessary?

A2: Derivatization is a chemical reaction that converts a polar, non-volatile compound into a less polar, more volatile derivative that is amenable to GC analysis.[8] For carboxylic acids, this typically involves converting the acidic proton of the -COOH group into a non-polar group. This process dramatically improves peak shape, thermal stability, and sensitivity.

Q3: What are the best derivatizing agents for this compound?

A3: Silylation agents are highly effective for carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices. They react with the acidic proton to form a trimethylsilyl (TMS) ester, which is much more volatile and stable for GC analysis.

GCMS_Workflow sample sample drydown drydown sample->drydown derivatize derivatize drydown->derivatize heat heat derivatize->heat inject inject heat->inject gc_sep gc_sep inject->gc_sep ms_detect ms_detect gc_sep->ms_detect data_analysis data_analysis ms_detect->data_analysis

Recommended GC-MS Protocol (Post-Derivatization)
  • Derivatization:

    • Pipette an aliquot of your sample extract into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale & Causality
GC Column 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms)A standard, low-polarity column offering excellent separation for a wide range of derivatized compounds.
Inlet Temp. 280 °CEnsures rapid volatilization of the TMS-derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher conc.)Splitless mode maximizes sensitivity, while split mode prevents detector saturation for concentrated samples.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 minA temperature ramp is required to separate the analyte from solvent fronts and other matrix components.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces repeatable, library-searchable fragmentation patterns.
Scan Range 50-550 m/zCaptures the expected molecular ion and key fragments of the derivatized analyte.
GC-MS Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete Derivatization: Presence of water/moisture in the sample.Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents.
Analyte Degradation: Inlet temperature is too high.Lower the inlet temperature in 20°C increments. Check for active sites in the inlet liner.
Broad, Tailing Peak Incomplete Derivatization: Insufficient reagent, time, or temperature.Increase reagent volume, extend heating time, or increase temperature slightly.
Active Sites in System: Contamination in the inlet liner or column.Replace the inlet liner and trim the first 10-15 cm from the front of the GC column.[9]
Ghost Peaks Carryover: High concentration sample injected previously.Run a solvent blank injection to clean the system.
Reagent Artifacts: Excess derivatizing agent or byproducts.Check the chromatogram of a derivatized blank. This is often unavoidable but should be consistent.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation and confirmation of (4'-Methoxy-biphenyl-2-yl)-acetic acid.

NMR: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for NMR analysis of this compound?

A1: Deuterated chloroform (CDCl3) is a good first choice as the compound should be soluble. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative. The acidic proton of the carboxylic acid will be visible in DMSO-d6 but may exchange or be very broad in CDCl3 unless the sample is very dry.

Q2: What are the expected key signals in the 1H NMR spectrum?

A2: You should expect to see:

  • Aromatic Protons: A complex multiplet region between ~6.8 and 7.5 ppm, integrating to 8 protons.

  • Methoxy Group (-OCH3): A sharp singlet around 3.8 ppm, integrating to 3 protons.[10][11]

  • Methylene Group (-CH2-): A singlet around 3.6 ppm, integrating to 2 protons.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which may not be visible in CDCl3.

Section 4: Principles of Method Validation

A developed analytical method is not trustworthy until it has been validated. Validation demonstrates that the method is suitable for its intended purpose.[5][12] The key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized below.

Validation ParameterDescription & PurposeTypical Acceptance Criteria (Assay)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix).Peak purity analysis (DAD), analysis of placebo and spiked samples showing no interference at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels.[13]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.

References

  • SIELC. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vandana, & Chaudhary, A. K. (2012). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 5(6). Retrieved from [Link]

  • Patel, P. N., et al. (2013). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Chemistry. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]

  • Isidorov, V., et al. (2010). GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles. Annales Universitatis Mariae Curie-Sklodowska, Sectio AA, Chemia. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Maestro PMS. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Chromatography Online. (2023). GC Column Killers!. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Methoxychlor - ANALYTICAL METHODS. Retrieved from [Link]

  • Pharmacophore. (2018). ANTIBACTERIAL ACTIVITY AND GC-MASS ANALYSIS OF ORGANIC EXTRACT FROM PERSIAN GULF HALICLONA SP. Retrieved from [Link]

  • MDPI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Strategies for Reducing Impurities in (4'-Methoxy-biphenyl-2-yl)-acetic acid Preparations

Welcome to the technical support center for the synthesis and purification of (4'-Methoxy-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (4'-Methoxy-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during its preparation. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield.

I. Understanding the Synthesis and Potential Impurities

The most common and efficient method for synthesizing the biphenyl core of (4'-Methoxy-biphenyl-2-yl)-acetic acid is the Suzuki-Miyaura cross-coupling reaction .[1][2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

A plausible and efficient synthetic route is the coupling of (2-(alkoxycarbonyl)methyl)phenylboronic acid or its ester with a 4-methoxyphenyl halide (e.g., 4-bromoanisole or 4-iodoanisole), followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Diagram: Synthetic Pathway and Origin of Impurities

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Crude Product cluster_hydrolysis Hydrolysis cluster_final Final Product & Impurities cluster_impurities Potential Impurities SM1 (2-(alkoxycarbonyl)methyl)phenylboronic acid ester Reaction Pd Catalyst, Base SM1->Reaction Imp1 Unreacted Starting Materials SM1->Imp1 SM2 4-Methoxyphenyl halide SM2->Reaction SM2->Imp1 Intermediate Ester of (4'-Methoxy-biphenyl-2-yl)-acetic acid Reaction->Intermediate Imp2 Homocoupling Byproducts Reaction->Imp2 Imp3 Protodeboronation Product Reaction->Imp3 Imp4 Catalyst Residues Reaction->Imp4 Hydrolysis Acid or Base Intermediate->Hydrolysis FinalProduct (4'-Methoxy-biphenyl-2-yl)-acetic acid Hydrolysis->FinalProduct Impurities Impurities

Caption: Synthetic route and points of impurity introduction.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis-Related Issues

Q1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete. What are the common causes and solutions?

A1: Several factors can impede the efficiency of the Suzuki-Miyaura coupling. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: While various palladium catalysts can be effective, ensure you are using a suitable one for your specific substrates. For sterically hindered substrates, consider using bulky phosphine ligands.

  • Base Selection: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The base's strength and solubility can significantly impact the reaction rate. For base-sensitive substrates, weaker bases like sodium bicarbonate may be necessary.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous phase is typically used. The ratio of these solvents can affect the reaction rate and should be optimized.

  • Reaction Temperature: Insufficient temperature can lead to a slow reaction. Most Suzuki couplings are run at elevated temperatures (80-110 °C).

  • Degassing: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction in Suzuki-Miyaura couplings.

  • Oxygen Contamination: The presence of molecular oxygen is a primary cause of boronic acid homocoupling.[3] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting materials are consumed.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid reagent can sometimes help drive the cross-coupling reaction to completion and minimize the homocoupling of the halide partner.

Impurity TypeCommon ExamplesFormation MechanismMitigation Strategy
Homocoupling Byproducts 4,4'-Dimethoxybiphenyl, Biphenyl-2,2'-dicarboxylic acid derivativeCoupling of two molecules of the same starting material (organoboron or organohalide). Often promoted by oxygen.Thorough degassing of the reaction mixture, use of an inert atmosphere, and optimizing reaction time and temperature.
Protodeboronation Product 2-Methylphenylacetic acid (from the boronic acid)Replacement of the boronic acid group with a hydrogen atom from the solvent or trace water.Use of anhydrous solvents and reagents, and careful control of the base and reaction conditions.
Starting Materials Unreacted (2-(alkoxycarbonyl)methyl)phenylboronic acid ester and 4-methoxyphenyl halideIncomplete reaction.Optimize reaction conditions (catalyst, base, temperature, time) to drive the reaction to completion.
Catalyst Residues Palladium complexesIncomplete removal during workup.Filtration through celite or silica gel after the reaction, and purification of the final product.
Purification-Related Issues

Q3: How can I effectively remove unreacted starting materials and homocoupling byproducts from my crude product?

A3: A multi-step purification strategy is often necessary to achieve high purity.

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove a significant portion of the inorganic salts and some water-soluble impurities.

  • Filtration: To remove residual palladium catalyst, filter the crude product solution through a pad of celite.

  • Recrystallization: This is a powerful technique for purifying crystalline solids like (4'-Methoxy-biphenyl-2-yl)-acetic acid. The choice of solvent is crucial.

    • Single Solvent System: A good solvent will dissolve the compound when hot but not when cold. Ethanol or acetic acid can be good starting points.[4]

    • Mixed Solvent System: If a single solvent is not effective, a binary solvent system can be used. Common pairs include ethanol/water, acetic acid/water, and toluene/hexane.[5] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The carboxylic acid group may cause tailing on silica gel; adding a small amount of acetic acid (0.5-1%) to the eluent can help to mitigate this.

Diagram: Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Filtration Filtration (e.g., through Celite) Workup->Filtration Concentration Solvent Removal Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography If impurities persist Pure Pure (4'-Methoxy-biphenyl-2-yl)-acetic acid Recrystallization->Pure Chromatography->Pure

Caption: A typical purification workflow for (4'-Methoxy-biphenyl-2-yl)-acetic acid.

Analytical & Quality Control

Q4: What is the best method for analyzing the purity of my (4'-Methoxy-biphenyl-2-yl)-acetic acid and identifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling of pharmaceutical compounds.[6]

  • Technique: A reversed-phase HPLC method with UV detection is typically employed.

  • Column: A C18 column is a common choice for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol) is generally effective.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., around 225-275 nm) is standard.

Q5: What are the acceptable levels of impurities in my final product?

A5: The acceptable levels of impurities in an active pharmaceutical ingredient (API) are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Source: ICH Guideline Q3A(R2) Impurities in New Drug Substances

It is crucial to consult the latest ICH guidelines and relevant pharmacopeias for the most up-to-date requirements.

III. Experimental Protocols

Illustrative Synthesis Protocol (Based on Suzuki-Miyaura Coupling)

This protocol is illustrative and should be adapted and optimized for your specific laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-(tert-butoxycarbonyl)methyl)phenylboronic acid pinacol ester (1.1 eq), 4-bromoanisole (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Reaction: Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: The crude ester can be hydrolyzed to the carboxylic acid by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) or a base (e.g., lithium hydroxide in a THF/water mixture) followed by acidic workup.

  • Purification: Purify the crude (4'-Methoxy-biphenyl-2-yl)-acetic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Illustrative HPLC Method for Impurity Profiling

This is a starting point for method development and will require validation for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

IV. References

  • R. Nageswara Rao and A. Narasa Raju, "Development and validation of a stability-indicating RP-HPLC method for the determination of venlafaxine and its related impurities in bulk drug and pharmaceutical formulations," Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, pp. 337-344, 2008.

  • PrepChem, "Synthesis of 4'-methoxybiphenyl-4-carboxylic acid," [Online]. Available: [Link].

  • Reddit, "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," [Online]. Available: [Link].

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," [Online]. Available: [Link].

  • Agilent, "Purity and Impurity Analysis," [Online]. Available: [Link].

  • YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," [Online]. Available: [Link].

  • University of Rochester, "Recrystallization," [Online]. Available: [Link].

  • ICH, "Q3A(R2) Impurities in New Drug Substances," [Online]. Available: [Link].

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid as a Potent Aldose Reductase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid. This compound, a carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid. This compound, a carboxylic acid derivative, demonstrates significant potential as a therapeutic agent by targeting the enzyme aldose reductase. Here, we present a direct comparison with other known inhibitors, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Aldose Reductase Inhibition

Under hyperglycemic conditions, such as those in diabetes mellitus, the polyol pathway becomes hyperactivated. The rate-limiting enzyme of this pathway, aldose reductase (AKR1B1), converts excess glucose into sorbitol.[1][2][3] Because sorbitol is membrane-impermeable, it accumulates within cells, leading to osmotic stress, cellular damage, and the depletion of crucial molecules like NADPH.[2][4][5] This cascade is a primary driver for the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1][6]

Consequently, aldose reductase inhibitors (ARIs) have been identified as promising therapeutic agents to mitigate this damage.[6][7][8] (4'-Methoxy-biphenyl-2-yl)-acetic acid belongs to the class of carboxylic acid ARIs, which are characterized by a polar moiety that interacts with the enzyme's anion-binding pocket and a hydrophobic portion that binds to a non-polar region of the active site.[1] This guide outlines the essential steps to validate its efficacy and benchmark its performance against established ARIs.

Part 1: Primary Validation via In Vitro Enzymatic Assay

The foundational step in validating a potential inhibitor is to quantify its direct effect on the purified target enzyme. An in vitro aldose reductase inhibition assay provides a controlled environment to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Design

This assay is designed to measure the rate of NADPH consumption as aldose reductase converts a substrate (DL-glyceraldehyde) to its corresponding alcohol. NADPH has a distinct absorbance peak at 340 nm, which decreases as it is oxidized to NADP+. The rate of this decrease is directly proportional to enzyme activity. By introducing an inhibitor, we can measure the reduction in this rate. DL-glyceraldehyde is often used as the substrate because it is readily reduced by aldose reductase.[9][10]

Detailed Protocol: Aldose Reductase Inhibition Assay

This protocol is adapted from established methodologies for assessing ARI activity.[9][10]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0.

    • Enzyme Solution: Reconstitute purified human or rat lens aldose reductase in assay buffer containing 10 µM DTT. Prepare a working dilution as per the manufacturer's instructions (e.g., a 90-fold dilution of a stock solution).[11]

    • Cofactor Solution: Prepare a 0.15 mM NADPH solution in the assay buffer.

    • Substrate Solution: Prepare a 10 mM DL-glyceraldehyde solution in the assay buffer.

    • Test Compound & Controls: Prepare a stock solution of (4'-Methoxy-biphenyl-2-yl)-acetic acid in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in the assay buffer. Prepare similar dilutions for comparator compounds (Epalrestat, Zopolrestat) and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of Assay Buffer

      • 20 µL of NADPH solution

      • 10 µL of the test compound, comparator, or vehicle control.

      • 10 µL of the diluted Enzyme Solution.

    • Mix and pre-incubate the plate at 37°C for 15 minutes, protected from light.[11]

    • Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to each well.

    • Immediately begin kinetic reading on a temperature-controlled plate reader at 340 nm, recording absorbance every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100[9]

    • Plot the % Inhibition against the logarithmic concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, NADPH, Substrate P2 Prepare Serial Dilutions: Test Compound & Comparators P3 Prepare Enzyme Solution A1 Add Buffer, NADPH, Inhibitor/Control, Enzyme P3->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Initiate with Substrate (DL-glyceraldehyde) A2->A3 A4 Kinetic Reading (Absorbance at 340 nm) A3->A4 D1 Calculate Reaction Rate (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4 PolyolPathway Glucose High Intracellular Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Damage Osmotic Stress & Oxidative Damage (Diabetic Complications) Sorbitol->Damage Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADPH NADPH NADPH->AR NADP->Damage Depletes Antioxidant Capacity Inhibitor (4'-Methoxy-biphenyl-2-yl) -acetic acid Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of the test compound.

Part 3: Secondary Validation in a Cell-Based Model

While an enzymatic assay confirms direct target engagement, a cell-based assay is essential to validate activity in a more physiologically relevant context. This step assesses crucial factors like cell permeability and stability, which are not captured in vitro. A key challenge for many carboxylic acid ARIs is that their ionized state at physiological pH can hinder their passage through cell membranes. [1]

Causality Behind Experimental Design

The goal of this assay is to measure the accumulation of sorbitol within cells cultured under high-glucose conditions. A potent and cell-permeable inhibitor will significantly reduce this accumulation. Human retinal pigment epithelial (ARPE-19) cells are a suitable model as they express aldose reductase and are relevant to diabetic retinopathy. [9][12]

Detailed Protocol: Cellular Sorbitol Accumulation Assay

This protocol is a standard method for evaluating ARI efficacy in a cellular system. [9]

  • Cell Culture:

    • Culture ARPE-19 cells in DMEM/F12 medium with 10% FBS until near confluency.

    • Prior to the experiment, switch cells to a low-glucose medium for 12 hours.

  • Treatment:

    • Wash cells with PBS and switch to a serum-free medium.

    • Divide cells into treatment groups:

      • Normoglycemic Control: 5 mM glucose.

      • Hyperglycemic Control: 25 mM glucose + vehicle (DMSO).

      • Test Groups: 25 mM glucose + varying concentrations of (4'-Methoxy-biphenyl-2-yl)-acetic acid or comparator compounds (e.g., at their predetermined IC50 and 10x IC50).

    • Incubate for 24-48 hours.

  • Sorbitol Measurement:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells (e.g., by homogenization in assay buffer or freeze-thaw cycles).

    • Centrifuge the lysate at 10,000 rpm for 30 minutes to remove cell debris. [9] * Measure the intracellular sorbitol concentration in the supernatant using a commercially available sorbitol assay kit (colorimetric or fluorometric) according to the manufacturer's protocol.

    • Normalize the sorbitol concentration to the total protein content of the lysate (determined by a BCA or Bradford assay).

  • Data Analysis:

    • Compare the normalized sorbitol levels between the different treatment groups.

    • An effective inhibitor will show a statistically significant reduction in sorbitol accumulation in the hyperglycemic group, ideally approaching the levels of the normoglycemic control.

Trustworthiness and Self-Validation

The inclusion of both normoglycemic and hyperglycemic controls is critical. The hyperglycemic control validates that the high-glucose condition successfully induces the polyol pathway, while the normoglycemic control provides the baseline against which the inhibitor's effect is measured. A positive control like Epalrestat ensures the assay system is responsive and allows for a direct comparison of efficacy. [9]

Conclusion

This guide provides a logical, multi-tiered approach to validating the biological activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid. By starting with a direct enzymatic assay, establishing its potency relative to known standards, and confirming its efficacy in a relevant cell-based model, researchers can build a robust data package. This structured validation process, grounded in mechanistic understanding, is essential for advancing promising compounds like (4'-Methoxy-biphenyl-2-yl)-acetic acid through the drug development pipeline for the potential treatment of diabetic complications.

References

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  • De Ventura, T., Perrone, M., Missiroli, S., Pinton, P., & Zanirato, V. (2022). An improved and scale-up synthesis of 6-hydroxybenzofuran. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • G, S., et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Oxidative Medicine and Cellular Longevity. [Link]

  • Fisyuk, A. S., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

  • Mylari, B. L., et al. (2013). Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. Journal of Chemical Information and Modeling, 53(9), 2357-2367. [Link]

  • Asim, M., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Bril, V., & Hirose, T. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy, 28(5), 646-656. [Link]

  • Patel, M. B., & Mishra, S. (2011). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. International Journal of Pharmaceutical Sciences and Research, 2(7), 1775. [Link]

  • Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(1), 108-122. [Link]

  • Sharma, P., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Current Drug Discovery Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic acid. PubChem Compound Database. [Link]

  • Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Wikipedia. (n.d.). Epalrestat. Wikipedia. [Link]

  • ResearchGate. (2025). Increased Sorbitol Pathway Activity Generates Oxidative Stress in Tissue Sites for Diabetic Complications. ResearchGate. [Link]

  • Varma, S. D., & Kinoshita, J. H. (1976). Comparison of Aldose Reductase Inhibitors by Determination of IC50 With Bovine and Rat Lens Extracts. Biochemical Pharmacology, 25(22), 2505-2513. [Link]

  • Ohta, M. (2002). Aldose Reductase Inhibitors. Taylor & Francis. [Link]

  • Fisyuk, A. S., et al. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2021(4), M1281. [Link]

  • Pitel, O. S., et al. (2021). Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. International Journal of Molecular Sciences, 22(3), 1033. [Link]

  • Mylari, B. L., et al. (1992). Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. Journal of Medicinal Chemistry, 35(12), 2155-2162. [Link]

  • Markham, A., & Plosker, G. L. (1995). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs, 50(2), 354-370. [Link]

  • Li, Y., et al. (2024). Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy. Diabetes, 73(3), 446-459. [Link]

  • Gallaher, T. K., et al. (1992). Effects of glucose on sorbitol pathway activation, cellular redox, and metabolism of myo-inositol, phosphoinositide, and diacylglycerol in cultured human retinal pigment epithelial cells. Journal of Clinical Investigation, 90(4), 1473-1481. [Link]

  • Wikipedia. (n.d.). Aldose reductase inhibitor. Wikipedia. [Link]

  • Nayak, B., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Applied Sciences, 11(16), 7543. [Link]

Sources

Comparative

A Comparative Analysis of (4'-Methoxy-biphenyl-2-yl)-acetic acid and Established NSAIDs in Cyclooxygenase Inhibition

Introduction The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is continually evolving, with ongoing research focused on developing novel molecules with improved efficacy and safety profiles. A promising ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is continually evolving, with ongoing research focused on developing novel molecules with improved efficacy and safety profiles. A promising candidate in this arena is (4'-Methoxy-biphenyl-2-yl)-acetic acid. Its structural resemblance to known biphenyl acetic acid derivatives, such as Felbinac, suggests a potential mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive benchmarking analysis of (4'-Methoxy-biphenyl-2-yl)-acetic acid against a panel of well-established NSAIDs: Felbinac, Nepafenac, and Bromfenac.

The primary objective of this guide is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison of the inhibitory potency of (4'-Methoxy-biphenyl-2-yl)-acetic acid. By employing standardized in vitro assays, we aim to elucidate its therapeutic potential and position it within the existing armamentarium of anti-inflammatory agents. The experimental framework detailed herein is designed to be self-validating, ensuring the generation of robust and reproducible data.

The Rationale for Comparator Selection

The choice of Felbinac, Nepafenac, and Bromfenac as benchmarks is predicated on their well-characterized mechanisms of action as COX inhibitors.[1][2][3][4][5][6]

  • Felbinac , a biphenylacetic acid derivative and the active metabolite of fenbufen, is a non-selective COX inhibitor used topically for musculoskeletal inflammation.[1][2] Its structural similarity to (4'-Methoxy-biphenyl-2-yl)-acetic acid makes it a crucial direct comparator.

  • Nepafenac is a prodrug that is converted to amfenac, a potent COX-1 and COX-2 inhibitor.[7][8][9][10][11] It is primarily used in ophthalmology to treat pain and inflammation associated with cataract surgery.

  • Bromfenac is another potent NSAID used in ophthalmic solutions, known for its inhibitory activity against both COX-1 and COX-2 enzymes.[3][12][13][14] Its inclusion provides a benchmark against a highly effective topical anti-inflammatory agent.

By benchmarking against these established drugs, we can ascertain the relative potency and potential selectivity of (4'-Methoxy-biphenyl-2-yl)-acetic acid.

Experimental Design and Methodologies

To comprehensively evaluate the inhibitory activity of (4'-Methoxy-biphenyl-2-yl)-acetic acid, a two-tiered experimental approach is proposed. This involves an initial enzymatic assay to determine direct inhibitory effects on COX-1 and COX-2, followed by a cell-based assay to assess activity in a more physiologically relevant context.

Tier 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (4'-Methoxy-biphenyl-2-yl)-acetic acid and the comparator compounds against recombinant human COX-1 and COX-2 enzymes.

Principle: This assay quantifies the enzymatic activity of COX-1 and COX-2 by measuring the production of prostaglandin G2 (PGG2), which is subsequently converted to Prostaglandin E2 (PGE2).[15] The reduction in prostaglandin synthesis in the presence of the test compounds is indicative of their inhibitory potential.

Experimental Workflow: COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Test_Compounds Prepare serial dilutions of (4'-Methoxy-biphenyl-2-yl)-acetic acid & comparator NSAIDs Reaction_Setup Incubate enzymes with test compounds or vehicle control Test_Compounds->Reaction_Setup Enzymes Prepare recombinant human COX-1 and COX-2 Enzymes->Reaction_Setup Substrate Prepare Arachidonic Acid (Substrate) Solution Initiate_Reaction Add arachidonic acid to initiate the reaction Substrate->Initiate_Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Add a quenching agent to stop the reaction Incubation->Stop_Reaction Quantification Quantify PGE2 levels using a competitive ELISA kit Stop_Reaction->Quantification Data_Analysis Calculate % inhibition relative to vehicle control Quantification->Data_Analysis IC50 Determine IC50 values by plotting % inhibition vs. log[concentration] Data_Analysis->IC50

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of (4'-Methoxy-biphenyl-2-yl)-acetic acid and each comparator drug (Felbinac, Nepafenac, Bromfenac) in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes. Dilute the enzymes to the manufacturer's recommended concentration in the provided assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted test compounds or vehicle control (DMSO) to the wells. Subsequently, add the diluted COX-1 or COX-2 enzyme to each well. Allow for a pre-incubation period of 10 minutes at room temperature to permit compound-enzyme interaction.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to each well. Incubate the plate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as hydrochloric acid.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[16][17][18][19]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Tier 2: Cell-Based Assay for Anti-Inflammatory Activity

Objective: To evaluate the ability of (4'-Methoxy-biphenyl-2-yl)-acetic acid and the comparator compounds to inhibit the production of PGE2 in a cellular context.

Principle: This assay utilizes a cell line, such as human macrophage-like cells (e.g., U937 differentiated with PMA) or A549 lung carcinoma cells, which can be stimulated to produce prostaglandins. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production. The inhibitory effect of the test compounds on LPS-induced PGE2 release is measured.

Experimental Workflow: Cell-Based PGE2 Inhibition Assay

cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Sample Collection cluster_analysis Analysis Cell_Seeding Seed cells (e.g., U937 or A549) in a 96-well plate Compound_Treatment Pre-treat cells with test compounds or vehicle control Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate cells with LPS to induce inflammation Compound_Treatment->LPS_Stimulation Cell_Viability Assess cell viability (e.g., MTT assay) to rule out cytotoxicity Compound_Treatment->Cell_Viability Parallel Plate Incubate_Cells Incubate for 24 hours LPS_Stimulation->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant PGE2_ELISA Quantify PGE2 levels in the supernatant using ELISA Collect_Supernatant->PGE2_ELISA IC50_Determination Calculate IC50 values for PGE2 inhibition PGE2_ELISA->IC50_Determination

Caption: Workflow for the cell-based PGE2 inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture the chosen cell line under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of (4'-Methoxy-biphenyl-2-yl)-acetic acid and the comparator drugs for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and COX-2 expression.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.[16][17][18][19]

  • Cell Viability Assay: In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition of PGE2 is not due to cell death.[20]

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values as described for the enzymatic assay.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
(4'-Methoxy-biphenyl-2-yl)-acetic acid150256
Felbinac200504
Nepafenac (as Amfenac)130403.25
Bromfenac50105

Table 2: Cell-Based Inhibition of LPS-Induced PGE2 Production

CompoundIC50 (nM)
(4'-Methoxy-biphenyl-2-yl)-acetic acid45
Felbinac80
Nepafenac65
Bromfenac20

Analysis and Interpretation

The hypothetical data suggests that (4'-Methoxy-biphenyl-2-yl)-acetic acid is a potent inhibitor of both COX-1 and COX-2, with a moderate preference for COX-2. Its COX-2 selectivity index of 6 is comparable to that of Bromfenac and slightly better than Felbinac and Amfenac. A higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects, which are primarily mediated by the inhibition of COX-1.

In the cell-based assay, (4'-Methoxy-biphenyl-2-yl)-acetic acid demonstrated potent inhibition of LPS-induced PGE2 production, with an IC50 value lower than that of Felbinac and Nepafenac, but higher than Bromfenac. This indicates that the compound effectively penetrates the cell membrane and inhibits COX enzymes in a cellular environment.

Signaling Pathway Context

The anti-inflammatory effects of the benchmarked compounds are achieved through the inhibition of the cyclooxygenase pathway, a critical branch of the arachidonic acid cascade.

Arachidonic Acid Cascade and NSAID Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 substrate for PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2->Prostaglandins isomerized to NSAIDs (4'-Methoxy-biphenyl-2-yl)-acetic acid Felbinac, Nepafenac, Bromfenac NSAIDs->COX1_2 inhibit

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Conclusion

This comparative guide outlines a robust framework for benchmarking (4'-Methoxy-biphenyl-2-yl)-acetic acid against established NSAIDs. The provided experimental protocols for in vitro enzymatic and cell-based assays are designed to yield comprehensive and reliable data on the compound's inhibitory potency and selectivity. Based on the hypothetical data, (4'-Methoxy-biphenyl-2-yl)-acetic acid emerges as a promising anti-inflammatory agent with potent COX inhibitory activity. Further in vivo studies are warranted to validate these in vitro findings and to fully characterize its pharmacokinetic and pharmacodynamic properties.

References

  • Felbinac | C14H12O2 | CID 3332. PubChem - NIH. Available from: [Link]

  • Use of topical bromfenac for treating ocular pain and inflammation beyond cataract surgery: a review of published studies. PubMed Central - NIH. Available from: [Link]

  • What is the mechanism of Felbinac?. Patsnap Synapse. Available from: [Link]

  • Mechanism of Action: Nepafenac. Centaur Pharmaceuticals. Available from: [Link]

  • In vitro benchmarking of NF-κB inhibitors. PubMed Central - NIH. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]

  • XIBROM™ (bromfenac ophthalmic solution) 0.09% DESCRIPTION CLINICAL PHARMACOLOGY. accessdata.fda.gov. Available from: [Link]

  • Nepafenac. PubMed Central - NIH. Available from: [Link]

  • What is the mechanism of Bromfenac Sodium?. Patsnap Synapse. Available from: [Link]

  • Mechanism of Action - ILEVRO® (nepafenac ophthalmic suspension) 0.3%. Novartis. Available from: [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Felbinac: Uses, Dosage, Side Effects and More. MIMS Singapore. Available from: [Link]

  • Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PLOS One. Available from: [Link]

  • COX-2 Inhibitor Screening Kit. Creative BioMart. Available from: [Link]

  • What is the mechanism of Nepafenac?. Patsnap Synapse. Available from: [Link]

  • What is Felbinac used for?. Patsnap Synapse. Available from: [Link]

  • An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers. Available from: [Link]

  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. PubChem. Available from: [Link]

  • Nepafenac. Wikipedia. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Available from: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. Available from: [Link]

  • Felbinac | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh. MedEx. Available from: [Link]

  • Bromfenac Eye Drops 0.09% COMPOSITION DESCRIPTION CLINICAL PHARMACOLOGY INDICATIONS. Jawa Pharmaceuticals. Available from: [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Available from: [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery & Therapeutics. Available from: [Link]

  • A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. Google Patents.

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